(4-Benzamidothiolan-3-yl) benzoate
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Overview
Description
(4-Benzamidothiolan-3-yl) benzoate is a chemical compound with the molecular formula C18H17NO3S It contains a benzamide group attached to a thiolane ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzamidothiolan-3-yl) benzoate typically involves the esterification of benzoic acid with a thiolane derivative. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions usually involve heating the reactants to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-Benzamidothiolan-3-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(4-Benzamidothiolan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Benzamidothiolan-3-yl) benzoate involves its interaction with specific molecular targets. The benzamide group can interact with enzymes or receptors, modulating their activity. The thiolane ring may also play a role in the compound’s biological activity by interacting with cellular components. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Compounds containing a benzene ring fused to a thiazole ring, known for their biological activities.
1,2,4-Triazoles: Nitrogen-containing heterocycles with significant pharmacological properties.
Uniqueness
(4-Benzamidothiolan-3-yl) benzoate is unique due to its combination of a benzamide group, a thiolane ring, and a benzoate ester. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(4-benzamidothiolan-3-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-17(13-7-3-1-4-8-13)19-15-11-23-12-16(15)22-18(21)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAMNPSQOQDEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808720 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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